molecular formula C10H9NO B1216109 3-Methyl-1,2-dihydroquinolin-2-one CAS No. 2721-59-7

3-Methyl-1,2-dihydroquinolin-2-one

Cat. No. B1216109
CAS RN: 2721-59-7
M. Wt: 159.18 g/mol
InChI Key: POYSUXIHCXBJPN-UHFFFAOYSA-N
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Patent
US06329546B1

Procedure details

Into 10 ml of ethanol, 0.5 g of (E) ethyl 3-(2-aminophenyl)-2-methyl-2-propenate was dissolved; and, while being stirred, the mixture was irradiated with ultraviolet rays at 256 nm for 48 hours. The reaction liquid was concentrated under a reduced pressure, and the resulting crude crystal was recrystallized from ethanol, whereby the aimed compound was obtained.
[Compound]
Name
( E )
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 3-(2-aminophenyl)-2-methyl-2-propenate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]=[C:9]([CH3:15])[C:10](OCC)=[O:11]>C(O)C>[CH3:15][C:9]1[C:10](=[O:11])[NH:1][C:2]2[C:3]([CH:8]=1)=[CH:4][CH:5]=[CH:6][CH:7]=2

Inputs

Step One
Name
( E )
Quantity
0.5 g
Type
reactant
Smiles
Name
ethyl 3-(2-aminophenyl)-2-methyl-2-propenate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)C=C(C(=O)OCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
and, while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was irradiated with ultraviolet rays at 256 nm for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude crystal was recrystallized from ethanol, whereby the aimed compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
CC=1C(NC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.